Cyclopentyl tosylate
CAS No.: 3558-06-3
Cat. No.: VC4098878
Molecular Formula: C12H16O3S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3558-06-3 |
---|---|
Molecular Formula | C12H16O3S |
Molecular Weight | 240.32 g/mol |
IUPAC Name | cyclopentyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 |
Standard InChI Key | ZWOQVPFVARFZSF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Cyclopentyl tosylate is typically synthesized via the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. This exothermic process proceeds at room temperature through nucleophilic attack of the cyclopentanol hydroxyl group on the electrophilic sulfur atom of TsCl, yielding hydrochloric acid as a byproduct .
Reaction Scheme:
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and purity. Automated systems optimize reaction parameters (e.g., temperature, stoichiometry) to achieve yields exceeding 90% . Post-synthesis, extraction with cyclopentane removes residual formic acid (solubility: 0.2 wt%), enabling direct use in downstream applications without extensive purification .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The tosylate group facilitates SN1 and SN2 pathways. In polar aprotic solvents (e.g., DMSO), SN2 mechanisms dominate, with nucleophiles (e.g., iodide, cyanide) attacking the electrophilic cyclopentyl carbon. For example, reaction with NaI in acetone produces cyclopentyl iodide :
Elimination Reactions
Under basic conditions (e.g., KOtBu), β-hydrogen abstraction leads to cyclopentene formation via E2 mechanisms. Steric effects from the cyclopentyl ring influence transition-state geometry, favoring trans-alkene products .
Solvent Effects
Solvolysis in 80% ethanol/water follows SN1 mechanisms, with rate constants () influenced by substituents:
Compound | (s⁻¹) | Solvent |
---|---|---|
Cyclopentyl tosylate | 0.0078 | 80% EtOH/H₂O |
Cyclopent-3-en-1-yl tosylate | 0.0020 | 80% EtOH/H₂O |
2,2,5,5-Tetramethyl derivative | 0.8800 | Weakly nucleophilic media |
Solvolysis Kinetics and Isotope Effects
Deuterium Isotope Studies
Secondary deuterium isotope effects () reveal transition-state geometry. For cyclopentyl-1-d₁ tosylate, , indicating partial carbocation character during solvolysis . Comparative data for isotopologues:
Isotopologue | (Brosylate) | (Tosylate) |
---|---|---|
1-d₁ | 1.1869 | 1.1836 |
cis-2-d₁ | 1.1533 | 1.1577 |
trans-2-d₁ | 1.1803 | 1.1765 |
2,2,5,5-d₄ | 1.8881 | 1.8863 |
These results suggest near-planar transition states, with steric and electronic effects modulating reactivity .
Steric and Electronic Modulation
Methyl substitution at the 2-position accelerates solvolysis (e.g., 2,2-dimethylcyclopentyl tosylate: ), while 8,8'-dimethyl derivatives exhibit rate suppression due to hindered solvation .
Applications in Organic Synthesis
Cross-Coupling Reactions
Cobalt-catalyzed carbonylative cross-coupling with arylzinc reagents enables ketone synthesis. Cyclopentyl tosylate reacts under CO atmosphere (1 atm) with Co(acac)₃ and Xantphos ligand to yield cyclopentyl aryl ketones in >85% yield .
Nitroalkane Synthesis
Treatment with tetrabutylammonium nitrite (TBAN) in acetonitrile converts cyclopentyl tosylate to cyclopentylnitromethane, a precursor for explosives and pharmaceuticals .
Natural Product Synthesis
In the total synthesis of oxyphyllin A, cyclopentyl tosylate participates in a sulfone-mediated 5-endo-tet cyclization, establishing three contiguous stereocenters .
Biological and Material Science Applications
Biomolecule Modification
Cyclopentyl tosylate alkylates cysteine residues in proteins, enabling site-specific conjugation for drug delivery systems .
Polymer Functionalization
Copolymerization with styrene derivatives yields sulfonated cyclopentyl-containing polymers, which exhibit enhanced proton conductivity for fuel-cell membranes.
Comparative Analysis with Related Tosylates
Cyclohexyl Tosylate
The six-membered ring in cyclohexyl tosylate imposes greater steric hindrance, reducing SN2 reactivity by 40% compared to cyclopentyl tosylate .
Adamantyl Tosylates
2-Adamantyl tosylate solvolysis proceeds 10× faster due to superior carbocation stabilization via hyperconjugation .
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